Cas no 875-31-0 (9-Methyl-9H-purin-6-ol)

9-Methyl-9H-purin-6-ol structure
9-Methyl-9H-purin-6-ol structure
Product Name:9-Methyl-9H-purin-6-ol
Numero CAS:875-31-0
MF:C6H6N4O
MW:150.138040065765
MDL:MFCD00955774
CID:728521
PubChem ID:135408747
Update Time:2024-10-26

9-Methyl-9H-purin-6-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purin-6-one,1,9-dihydro-9-methyl-
    • 9-Methyl-1,9-dihydro-6H-purin-6-one
    • 9-methyl-3H-purin-6-one
    • 1,9-Dihydro-9-methyl-6H-purin-6-one (ACI)
    • Hypoxanthine, 9-methyl- (7CI, 8CI)
    • 9-Methylhypoxanthine
    • NSC 4918
    • 1,9-dihydro-9-methyl-6h-purin-6-one
    • 113336-00-8
    • purin-6(1H)-one, 9-methyl-
    • 6H-Purin-6-one, 1,9-dihydro-9-methyl-
    • 9H-Purin-6-ol, 9-methyl- (9CI)
    • purine, 6-hydroxy-9-methyl-
    • SCHEMBL9686102
    • F2124-0078
    • EN300-235734
    • AKOS000320471
    • PESGUQRDJASXOR-UHFFFAOYSA-N
    • 9-METHYL-1H-PURIN-6-ONE
    • 9-Methyl-1,9-dihydro-6H-purin-6-one #
    • 9-methyl-9H-purin-6-ol
    • TS-00059
    • MFCD00955774
    • 9-methyl-6,9-dihydro-1H-purin-6-one
    • SCHEMBL1992701
    • DB-341812
    • 875-31-0
    • NSC4918
    • 9-methylpurin-6-ol
    • F12586
    • 9-Methylpoxanthine
    • 9-Methyl-3,9-dihydro-6H-purin-6-one
    • AKOS006282735
    • CHEBI:145736
    • DB-273293
    • NSC-4918
    • DTXSID40236361
    • 6H-PURIN-6-ONE, 1,9-DIHYDRO-9-METHYL- (9CI)
    • 9H-Purin-6-ol, 9-methyl-
    • 9-Methyl-9H-purin-6-ol
    • MDL: MFCD00955774
    • Inchi: 1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
    • Chiave InChI: PESGUQRDJASXOR-UHFFFAOYSA-N
    • Sorrisi: O=C1C2N=CN(C=2NC=N1)C

Proprietà calcolate

  • Massa esatta: 150.054
  • Massa monoisotopica: 150.054
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 59.3Ų

Proprietà sperimentali

  • Densità: 1.3471 (rough estimate)
  • Punto di fusione: Not available
  • Punto di ebollizione: 271.66°C (rough estimate)
  • Punto di infiammabilità: 224.3°C
  • Indice di rifrazione: 1.6700 (estimate)
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

9-Methyl-9H-purin-6-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A449040639-1g
9-Methyl-3H-purin-6(9H)-one
875-31-0 95%
1g
$486.85 2023-08-31
Fluorochem
069220-250mg
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 97%
250mg
£151.00 2022-03-01
Fluorochem
069220-500mg
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 97%
500mg
£257.00 2022-03-01
Fluorochem
069220-1g
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 97%
1g
£437.00 2022-03-01
Fluorochem
069220-2.5g
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 97%
2.5g
£850.00 2022-03-01
Chemenu
CM138578-100mg
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 95+%
100mg
$305 2021-08-05
Chemenu
CM138578-250mg
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 95+%
250mg
$433 2021-08-05
Chemenu
CM138578-1g
9-Methyl-1,9-dihydro-6H-purin-6-one
875-31-0 95+%
1g
$1030 2021-08-05
TRC
M337153-10mg
9-Methyl-9H-purin-6-ol
875-31-0
10mg
$ 50.00 2022-06-03
TRC
M337153-50mg
9-Methyl-9H-purin-6-ol
875-31-0
50mg
$ 135.00 2022-06-03

9-Methyl-9H-purin-6-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Potential purine antagonists. IV. Synthesis of some 9-methyl-6-substituted purines
Robins, Roland K.; et al, Journal of the American Chemical Society, 1957, 79, 490-4

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium nitrite
Riferimento
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Formamide
Riferimento
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid
2.1 -
Riferimento
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid
1.2 Reagents: Ammonia
2.1 Solvents: Formamide
Riferimento
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-β-oxoalkyl(aralkyl, hetaralkyl, cycloalkyl)thiopurines
Kochergin, P. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1993, (11), 1548-53

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Xylene
2.1 Reagents: Methanesulfonic acid
2.2 Reagents: Ammonia
3.1 Solvents: Formamide
Riferimento
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  2 h, rt
Riferimento
Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers
Londregan, Allyn T. ; et al, Journal of Organic Chemistry, 2023, 88(9), 5671-5675

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-β-oxoalkyl(aralkyl, hetaralkyl, cycloalkyl)thiopurines
Kochergin, P. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1993, (11), 1548-53

Metodo di produzione 11

Condizioni di reazione
Riferimento
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Metodo di produzione 12

Condizioni di reazione
Riferimento
Product class 17: purines
Seela, F.; et al, Science of Synthesis, 2004, 16, 945-1108

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Repetitive imidazole synthesis using an immobilized imidazole template
Ranganathan, Darshan; et al, Journal of Organic Chemistry, 1990, 55(13), 4006-10

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5 min, 25 °C; 1.5 h, 25 °C
1.2 Reagents: Water ;  25 °C
2.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  2 h, rt
Riferimento
Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers
Londregan, Allyn T. ; et al, Journal of Organic Chemistry, 2023, 88(9), 5671-5675

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Sulfuric acid
3.1 -
Riferimento
Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds
Ogawa, Kazuo; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 612-16

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrochloric acid Solvents: Water
3.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-β-oxoalkyl(aralkyl, hetaralkyl, cycloalkyl)thiopurines
Kochergin, P. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1993, (11), 1548-53

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Ethanol
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Potassium carbonate
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water
3.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
2.1 Solvents: Ethanol
2.2 Reagents: Potassium hydroxide Solvents: Water
3.1 Solvents: Dimethyl sulfoxide
3.2 Reagents: Potassium carbonate
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water
4.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; et al, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

9-Methyl-9H-purin-6-ol Raw materials

9-Methyl-9H-purin-6-ol Preparation Products

9-Methyl-9H-purin-6-ol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:875-31-0)9-Methyl-9H-purin-6-ol
Numero d'ordine:A923024
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:34
Prezzo ($):399.0
Email:sales@amadischem.com

9-Methyl-9H-purin-6-ol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:875-31-0)9-Methyl-9H-purin-6-ol
A923024
Purezza:99%
Quantità:1g
Prezzo ($):399.0
Email